![molecular formula C16H14BrNO3 B13507408 Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring This specific compound features a bromine atom at the 8th position and a benzyl group attached to the carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the benzoxazine ring to a more saturated form.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: De-brominated benzoxazine, reduced benzoxazine ring.
Substitution: Azido-benzoxazine, thio-benzoxazine derivatives.
科学的研究の応用
Benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.
作用機序
The mechanism of action of benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and benzoxazine ring can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine: Lacks the benzyl carboxylate group, making it less versatile in certain applications.
Benzyl 3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Substitutes bromine with fluorine, altering its electronic properties and reactivity.
Uniqueness: Benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is unique due to the presence of both the bromine atom and the benzyl carboxylate group. This combination enhances its reactivity and potential for derivatization, making it a valuable compound for various applications.
特性
分子式 |
C16H14BrNO3 |
|---|---|
分子量 |
348.19 g/mol |
IUPAC名 |
benzyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C16H14BrNO3/c17-13-7-4-8-14-15(13)20-10-9-18(14)16(19)21-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChIキー |
YBPXZVRIXZBPMU-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


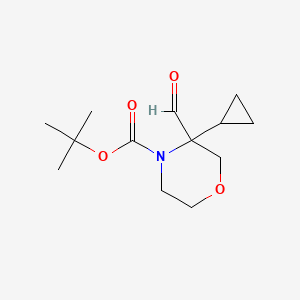
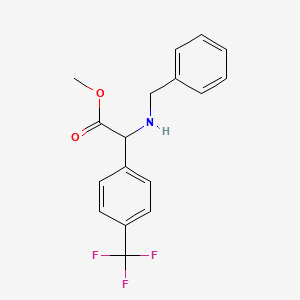
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13507347.png)

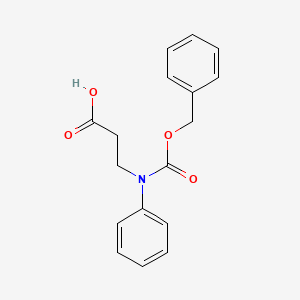
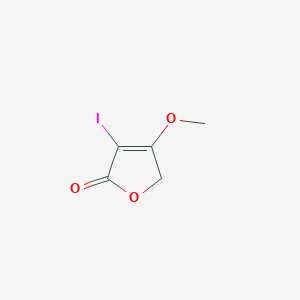
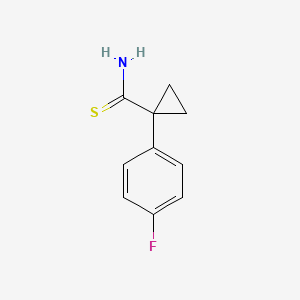
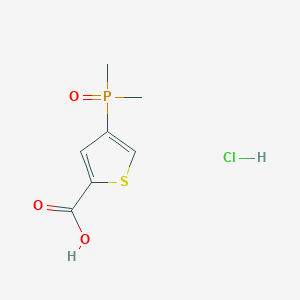


![2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13507393.png)


![[Acetyl-(4-chloro-phenyl)-amino]-acetic acid](/img/structure/B13507411.png)
